Superior Inhibitory Potency Against Human Carbonic Anhydrase II Relative to Clinical Standard Acetazolamide
The target compound exhibits a Ki value of 3.5 nM against human carbonic anhydrase II (hCA II) [1]. In comparison, the widely used clinical sulfonamide inhibitor acetazolamide (AZM) demonstrates a Ki of 12 nM against the same isoform under comparable assay conditions [2]. This represents an approximate 3.4-fold improvement in inhibitory potency.
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | Acetazolamide, Ki = 12 nM |
| Quantified Difference | 3.4-fold greater potency |
| Conditions | Inhibition of human recombinant carbonic anhydrase II preincubated for 10 mins by stopped-flow CO2 hydration assay |
Why This Matters
This quantifiable potency advantage translates directly to requiring less compound to achieve equivalent target engagement, potentially improving assay sensitivity and reducing material costs in high-throughput screening campaigns.
- [1] BindingDB. BDBM50261604 (CHEMBL4075560). Affinity Data: Ki = 3.5 nM for human carbonic anhydrase II. View Source
- [2] Supuran, C. T. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. doi:10.1080/14756366.2023.2291336. View Source
